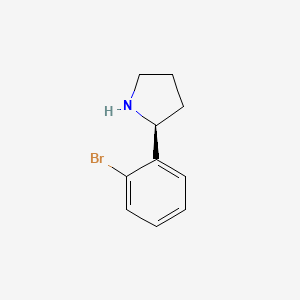

(s)-2-(2-Bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-bromophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLGMIVYENBFFY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 2 Bromophenyl Pyrrolidine and Its Derivatives

Stereoselective Synthesis Approaches to Chiral 2-Arylpyrrolidines

The precise control of stereochemistry at the C2 position of the pyrrolidine (B122466) ring is paramount for the synthesis of enantiomerically pure 2-arylpyrrolidines. Several key strategies have been developed to achieve this, including the use of chiral auxiliaries, leveraging the chiral pool, and employing diastereoselective and enantioselective reaction pathways.

Asymmetric Synthesis Utilizing Chiral Auxiliaries

Asymmetric synthesis employing chiral auxiliaries is a powerful strategy for introducing stereocenters with high enantioselectivity. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A notable example relevant to the synthesis of 2-arylpyrrolidines involves the use of phenylglycinol-derived imines as chiral auxiliaries. A straightforward and flexible method for preparing pyrrolidine-based ligands utilizes a diastereoselective allylation of these imines. For instance, the reaction of an imine derived from (R)-phenylglycinol with allyl bromide can produce a homoallylic amine intermediate. researchgate.net This approach has been successfully applied to the synthesis of (R)-[(R)-1-(2-Bromophenyl)but-3-enylamino)-2-phenylethanol, a key precursor for (S)-2-(2-Bromophenyl)pyrrolidine. researchgate.net The subsequent cyclization of this intermediate, promoted by a hydrozirconation/halogenation sequence, leads to the formation of the desired 2-substituted pyrrolidine. researchgate.netbeilstein-journals.org The stereochemistry of the final product is controlled by the chiral auxiliary used in the initial step.

Another important class of chiral auxiliaries are sulfinamides, which have been effectively used in the asymmetric synthesis of nitrogen-containing heterocycles. mdpi.com These auxiliaries can be employed to create chiral imines that undergo diastereoselective additions of various nucleophiles.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. sci-hub.se Common sources for the chiral pool include amino acids, sugars, and terpenes. sci-hub.se This approach is highly efficient as it often provides a pre-existing carbon skeleton with defined stereochemistry, which is then elaborated to the target molecule. sci-hub.se

L-proline and L-pipecolinic acid, with their inherent pyrrolidine and piperidine (B6355638) ring systems respectively, are excellent precursors for the synthesis of various 2-substituted alkaloids using a chiral pool approach. researchgate.net For the synthesis of 2-arylpyrrolidines, proline can be a valuable starting material. While direct arylation of proline can be challenging, it can be converted into derivatives that are more amenable to the introduction of an aryl group at the C2 position. Industrial manufacturing of enantioenriched α-arylpyrrolidine compounds often relies on chiral pool synthesis from proline through substrate-controlled asymmetric induction. organic-chemistry.org

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions are at the forefront of modern synthetic chemistry, offering direct and efficient routes to chiral molecules. These methods often rely on chiral catalysts or reagents to control the stereochemical outcome.

A highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines can be achieved through the asymmetric deprotonation of (arylmethyl)(3-chloropropyl)-Boc-amines using s-BuLi/(−)-sparteine. acs.org This reaction proceeds via an enantioenriched organolithium intermediate that undergoes cyclization faster than racemization, affording the desired (S)-2-arylpyrrolidines in high enantiomeric excess. acs.org

Table 1: Enantioselective Synthesis of (S)-2-Aryl-Boc-Pyrrolidines via Asymmetric Deprotonation acs.org

| Aryl Group | Yield (%) | Enantiomeric Excess (%) |

| Phenyl | 75 | 96 |

| p-Chlorophenyl | 65 | 95 |

| p-Fluorophenyl | 68 | 96 |

| p-Methylphenyl | 72 | 93 |

| m-Methoxyphenyl | 46 | 84 |

| 1-Naphthyl | 60 | 90 |

| 2-Naphthyl | 63 | 92 |

| 2-Thienyl | 51 | 96 |

| 3-Furyl | 21 | 93 |

Data sourced from J. Am. Chem. Soc. acs.org

Enantioselective 1,3-dipolar cycloaddition reactions represent another powerful tool. The reaction between imino esters and (Z)-nitroalkenes bearing a masked amino group in the β-position has been studied using various chiral ligands and silver salts. nih.gov This methodology provides access to chiral cis-3,4-diaminopyrrolidines. For instance, the synthesis of methyl (2S,3S,4R,5S)-5-(4-bromophenyl)-3-[(tert-butoxycarbonyl)amino]-4-nitropyrrolidine-2-carboxylate has been achieved with high enantiomeric excess through this approach. nih.gov

Furthermore, palladium-catalyzed carboamination reactions of N-Boc-pent-4-enylamines with aryl bromides can generate enantiomerically enriched 2-(arylmethyl)pyrrolidines with high enantiomeric excess. umich.edu

Formation of the Pyrrolidine Ring System

The construction of the pyrrolidine ring is a fundamental step in the synthesis of these heterocyclic compounds. Cyclization reactions and multi-component sequences are two of the most common and versatile strategies employed.

Cyclization Reactions to Construct Pyrrolidine Scaffolds

Intramolecular cyclization is a widely used method for forming the pyrrolidine ring. These reactions typically involve the formation of a carbon-nitrogen bond within a linear precursor. acs.org

A key cyclization strategy for 2-arylpyrrolidines involves the treatment of (arylmethyl)(3-chloropropyl)-Boc-amines with a strong base like s-BuLi in the presence of a chiral ligand such as (−)-sparteine. acs.org The initial deprotonation at the benzylic position is followed by an intramolecular nucleophilic substitution, where the resulting carbanion displaces the chloride to form the pyrrolidine ring. acs.org

Another approach is the intramolecular amino-zinc-enolate carbometalation, which provides a straightforward route to polysubstituted pyrrolidines. acs.org The diastereoselectivity of this cyclization can be controlled by the substituents on the ring and is often explained by a chair-like transition state. acs.org

Iron dipyrrin (B1230570) complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines through a C–H amination reaction. nih.gov This method offers a streamlined protocol for accessing these N-heterocycles. nih.gov

Multi-component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net These reactions are highly atom-economical and efficient.

The [3+2] cycloaddition reaction is a prominent MCR for pyrrolidine synthesis. A Cu-catalyzed diastereoselective [3+2] cycloaddition of 2-arylaziridines and cyclic silyl (B83357) dienol ethers has been developed to construct fused carbocyclic pyrrolidines. bohrium.com Mechanistic studies suggest that the high diastereoselectivity arises from a sequential retro aza-Michael/epimerization/aza-Michael process. bohrium.com

An organocatalyzed enantioselective [3+2] cycloaddition of o-hydroxy aromatic aldimines with 3-substituted coumarins, using cinchona alkaloid-derived organocatalysts, leads to benzopyrano[3,4-c]pyrrolidine derivatives. researchgate.net This reaction has been shown to be effective for substrates like 6-bromo-3-(4-bromobenzoyl)-2H-chromen-2-one. researchgate.net

Furthermore, a multi-component reaction involving 10-benzylideneanthracen-9(10H)-ones, isatin (B1672199), and sarcosine (B1681465) in an ionic liquid has been used to synthesize dispirooxindolopyrrolidine fused anthrones. This method has been successfully applied to produce a complex structure containing a 4'-(2-bromophenyl)pyrrolidine moiety.

Electrochemical Synthesis Routes

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for constructing heterocyclic compounds like pyrrolidines. chemistryviews.orgresearchgate.net These methods often proceed under mild conditions, avoiding the need for harsh reagents and offering high selectivity. chemistryviews.orgnih.gov

Recent developments in electro-organic chemistry have provided novel pathways to pyrrolidine synthesis. One notable approach involves the electrochemical generation of N-centered radicals from tosyl-protected amines. chemistryviews.org This method utilizes undivided electrochemical cells with inexpensive graphite (B72142) and stainless steel electrodes, making it a cost-effective and scalable process. chemistryviews.org The N-radical species are formed at the anode, while the necessary base for the reaction is generated at the cathode. chemistryviews.org This in situ generation of reagents contributes to the efficiency and safety of the reaction. The process has been shown to produce a variety of pyrrolidines in good yields and with high chemoselectivity, and can even be adapted for continuous flow reactors. chemistryviews.org

Another innovative electrochemical strategy is the aminoxyl-mediated Shono-type oxidation of pyrrolidines to produce pyrrolidinones. organic-chemistry.org While this method focuses on the functionalization of a pre-existing pyrrolidine ring, the principles can be relevant to the synthesis of derivatives. This process uses a stainless-steel cathode and can be performed with user-friendly equipment, offering a scalable alternative to methods requiring platinum catalysts. organic-chemistry.org The use of mediators like ketoABNO significantly lowers the oxidation potential, enhancing the efficiency of the reaction. organic-chemistry.org

Furthermore, electrochemical methods have been developed for the intramolecular cyclization of amino alcohols to form pyrrolidines. rsc.org These reactions can replace classic methods like the Mitsunobu reaction, avoiding the use of azo-oxidants. rsc.org Mechanistic studies have confirmed the two-electron oxidation of the alcohol and triphenylphosphine (B44618) to create an alkoxyphosphonium cation intermediate, which then facilitates the cyclization. rsc.org

Introduction and Functionalization of the Bromophenyl Moiety

The bromophenyl group on the pyrrolidine ring is a key functional handle, allowing for a wide range of subsequent chemical modifications through cross-coupling reactions and other transformations.

Strategies for Bromoarylation

A direct and efficient method for introducing the bromophenyl group is through Meerwein-type bromoarylation of alkenes. d-nb.infonih.gov This photocatalyzed approach utilizes stable arylthianthrenium salts as aryl radical precursors. d-nb.infonih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. d-nb.info A key advantage of this method is its applicability to the late-stage functionalization of complex molecules. d-nb.infonih.gov The process involves the irradiation of a mixture of the arylthianthrenium salt, an alkene (such as a suitable precursor to the pyrrolidine ring), and a bromide source like tetrabutylammonium (B224687) bromide. nih.gov

Another strategy involves the cyclizative halo-arylation of tethered alkynes. acs.org This method employs N-halosuccinimides (NXS, where X can be I, Br, or Cl) as the source of the halonium ion. acs.org The reaction is notable for proceeding without the need for transition metal catalysts or other additives like acids or bases. acs.org It demonstrates a broad substrate scope with respect to substitutions on the aryl groups. acs.org

Post-cyclization Functionalization of the Aromatic Ring

Once the this compound scaffold is synthesized, the bromine atom serves as a versatile point for further modification. The C-Br bond can be readily transformed into C-N, C-O, C-S, C-P, and C-Se bonds. d-nb.infonih.gov These transformations open the door to a diverse array of privileged drug scaffolds. d-nb.infonih.gov For instance, the bromoarylation products can be converted into valuable compounds like phenylalanines and thiazolidinediones through reactions with appropriate nucleophiles. d-nb.infonih.gov

Furthermore, domino reactions can be employed for the post-cyclization functionalization. For example, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process. researchgate.net This reaction is promoted by a multi-component catalytic system under aerobic conditions. researchgate.net

Alternative Synthetic Routes and Process Optimization

To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound and its derivatives, researchers have explored alternative energy sources and reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the synthesis of nitrogen heterocycles. chim.itresearchgate.net This technique offers rapid and uniform heating, which can lead to more selective transformations and reduced side reactions. researchgate.net

Microwave irradiation has been successfully applied to the synthesis of various pyrrolidine derivatives. mdpi.comrsc.orgresearchgate.net For example, a microwave-assisted protocol has been developed for the synthesis of 2,5-disubstituted pyrrolidines through a telescoped cross-metathesis/cyclizing aza-Michael addition. rsc.org This strategy has been used to prepare nicotine-lobeline hybrids in good yields. rsc.org In another instance, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was efficiently carried out using microwave heating, significantly reducing the reaction time compared to conventional methods. nih.govmdpi.com The synthesis of various acetamide (B32628) derivatives of pyrrolidine has also been achieved with good yields under microwave irradiation. mdpi.com

Solvent-Free Methods

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes. scirp.org These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields. nih.gov

Solvent-free conditions have been effectively utilized in the synthesis of pyrrolidine derivatives. For instance, the synthesis of novel spiro[indole-pyrrolidine] derivatives has been achieved with excellent yields through Michael condensation under mechanochemical (solvent-free) conditions at ambient temperature. nih.gov Similarly, N-arylfulleropyrrolidine derivatives have been synthesized via direct solvent-free reactions under microwave irradiation, eliminating the need for phase-transfer catalysts. tandfonline.com The Knoevenagel reaction to form long-chain alkylidenes, which can be precursors for pyrrolidine synthesis, has also been successfully carried out under solvent-free conditions using pyrrolidinium-based protic ionic liquids as catalysts. rsc.org

Efficiency and Atom Economy Considerations

In the synthesis of this compound and its derivatives, the principles of efficiency and atom economy are paramount, guiding the development of sustainable and cost-effective chemical processes. Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com This stands in contrast to reaction yield, which can be high even in processes that generate significant waste. primescholars.com An ideal synthesis maximizes the incorporation of starting materials into the product, minimizing byproducts. jocpr.com

Methodologies for synthesizing chiral pyrrolidines can be broadly evaluated based on their adherence to these principles, particularly by comparing strategies that rely on stoichiometric reagents versus those that employ catalytic systems.

Stoichiometric vs. Catalytic Strategies

A similar challenge arises with the use of stoichiometric chiral reagents. For instance, the asymmetric deprotonation of N-Boc pyrrolidine using the s-BuLi/sparteine (B1682161) complex, followed by coupling, can produce chiral 2-arylpyrrolidines with high enantioselectivity. However, because the naturally occurring (-)-sparteine (B7772259) is used as a stoichiometric reagent, the method is not considered attractive from an atom economy perspective. rug.nl This limitation is significant as it not only generates waste but also restricts access to only one enantiomer of the product, as only one enantiomer of sparteine is readily available. rug.nl

Atom-Economical Catalytic Methodologies

Several modern catalytic strategies have been developed for the synthesis of chiral pyrrolidines that exhibit high efficiency and atom economy.

Transition-Metal-Catalyzed Cycloadditions : These reactions are powerful tools for constructing the pyrrolidine ring in an atom-economical fashion. sci-hub.st The rhodium-catalyzed intermolecular [3+2] cycloaddition of vinyl aziridines with allenes, for example, incorporates the majority of the atoms from the starting materials into the functionalized pyrrolidine products. This approach is noted for its broad substrate scope and high selectivity, providing chiral 2-methylene-pyrrolidines in yields ranging from 54% to 94% and with enantiomeric excess between 93% and 98%. sci-hub.st

Intramolecular C–H Amination : Direct C–H functionalization is an inherently atom-economical strategy as it avoids the need for pre-functionalized substrates. acs.orgnih.gov Biocatalytic C–H amination using engineered cytochrome P411 enzymes has emerged as a state-of-the-art method. acs.org These enzymatic systems can catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to form pyrrolidine derivatives with good efficiency and high enantioselectivity. acs.orgnih.gov The use of organic azides as nitrene precursors is particularly noteworthy for its atom economy, as the only byproduct is innocuous nitrogen gas (N₂). acs.orgnih.gov

Asymmetric Hydroamination : Copper-catalyzed intramolecular hydroamination offers a practical route to α-arylpyrrolidines. This strategy is often part of a two-step process that begins with a cross-coupling reaction to construct the necessary precursor. The subsequent enantioselective cyclization demonstrates excellent stereoselectivity and a broad substrate scope, making it a versatile approach. nih.gov

Reductive Cyclization : An efficient synthesis of (S)- and (R)-2-arylpyrrolidines has been achieved through the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method is notable for its high efficiency and excellent stereocontrol, affording the desired products with an enantiomeric excess greater than 99%. rsc.org

The table below provides a qualitative comparison of different synthetic philosophies in terms of atom economy.

Table 1: Comparison of Synthetic Strategies by Atom Economy Principle

| Synthetic Strategy | Core Principle | Atom Economy Consideration | Key Byproducts |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group guides the stereoselective reaction. | Low : The auxiliary is used stoichiometrically and must be removed, generating significant waste. whiterose.ac.uk | Cleaved auxiliary, reagents from attachment/removal steps. |

| Stoichiometric Chiral Reagent | A chiral reagent, like (-)-sparteine, is used in a 1:1 ratio to control stereochemistry. | Low : The entire reagent becomes a byproduct after the reaction. rug.nl | Used reagent and its derivatives. |

| Catalytic [3+2] Cycloaddition | A catalyst facilitates the joining of two components to form a five-membered ring. | High : Most atoms of the reactants are incorporated into the final product. sci-hub.st | Minimal, mainly from catalyst ligands if they degrade. |

| Catalytic C-H Amination | A catalyst enables the formation of a C-N bond directly from a C-H bond. | Very High : Avoids pre-functionalization. Using azide (B81097) precursors releases only N₂ gas. acs.orgnih.gov | Nitrogen gas (N₂), spent oxidant. |

The efficiency of these catalytic methods is further detailed in the quantitative data presented below.

Table 2: Reported Efficiency Data for Selected Catalytic Syntheses of Chiral Pyrrolidines

| Synthetic Method | Catalyst System | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| Reductive Cyclization | LiBEt₃H (reductant) | Not specified, described as "efficient" | >99% ee | rsc.org |

| Biocatalytic C-H Amination | Engineered Cytochrome P411 | Up to 74% | Up to 99:1 er | acs.orgnih.gov |

| Rh-catalyzed [3+2] Cycloaddition | Rhodium / Chiral Ligand | 54 - 94% | 93 - 98% ee | sci-hub.st |

| Cu-catalyzed Hydroamination | Copper / Chiral Ligand | Not specified, noted for "excellent stereoselectivity" | Not specified | nih.gov |

Structural Characterization and Stereochemical Assignment

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the constitution and stereochemistry of chiral molecules like (S)-2-(2-Bromophenyl)pyrrolidine. Both ¹H and ¹³C NMR spectra provide critical data on the molecular framework.

In ¹H NMR, the chemical shifts and coupling constants of the pyrrolidine (B122466) ring protons are particularly informative. The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as envelope or twist forms. nih.govresearchgate.net This non-planarity makes the protons on the same carbon atom (geminal protons) and on adjacent carbons chemically non-equivalent, leading to complex splitting patterns. researchgate.net The stereochemistry at the C2 position, where the bromophenyl group is attached, influences the magnetic environment of all protons in the pyrrolidine ring. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for stereochemical confirmation. wordpress.com NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the proton at the C2 chiral center and specific protons on the pyrrolidine ring can help to establish their relative orientation and confirm the conformation of the ring. ipb.pt

| Proton | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Typical Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (CH-Ar) | 4.0 - 5.0 | t or dd | ~7-9 |

| H3, H3' | 1.8 - 2.4 | m | - |

| H4, H4' | 1.6 - 2.2 | m | - |

| H5, H5' | 2.8 - 3.5 | m | - |

| NH | 1.5 - 3.0 | br s | - |

| Aromatic (Ar-H) | 7.0 - 7.6 | m | - |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₀H₁₂BrN. The presence of the bromine atom is readily identified from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for analysis. The fragmentation pattern observed in the mass spectrum provides structural information. For 2-substituted pyrrolidines, a common fragmentation pathway is the cleavage of the bond between the C2 carbon and the substituent, leading to the formation of a pyrrolidinium (B1226570) ion or a fragment corresponding to the bromophenyl group.

| Ion/Fragment | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M+H]⁺ | 226.02 / 228.02 | Protonated molecular ion |

| [M]⁺˙ | 225.01 / 227.01 | Molecular ion |

| [C₄H₈N]⁺ | 70.07 | Pyrrolidine ring fragment |

| [C₆H₄Br]⁺ | 154.95 / 156.95 | Bromophenyl fragment |

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods establish connectivity, crystallographic analysis provides unambiguous proof of the three-dimensional arrangement of atoms.

Single Crystal X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute configuration of a chiral molecule. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed 3D model of the electron density can be constructed, revealing the precise spatial coordinates of each atom. nih.govnottingham.edu.my For chiral compounds like this compound, anomalous dispersion effects, often measured by the Flack parameter, allow for the unambiguous assignment of the (S) or (R) configuration at the chiral center. nih.gov This technique provides unequivocal proof of the molecule's stereochemistry.

Conformational Analysis in the Solid State

The data from SCXRD also reveals the molecule's conformation in the solid state. This includes the precise bond lengths, bond angles, and torsion angles. rsc.org For this compound, this analysis would define the pucker of the pyrrolidine ring (e.g., C3-exo or C4-endo envelope) and the rotational orientation (dihedral angle) of the 2-bromophenyl group relative to the pyrrolidine ring. nih.gov These conformational details are crucial for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the pyrrolidine N-H group. nih.gov

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are essential for quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.govbohrium.com The enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. masterorganicchemistry.com

Common chiroptical techniques include polarimetry, which measures the rotation of plane-polarized light, and Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light. For this compound, the specific rotation ([α]D) would have a characteristic sign and magnitude for the pure (S)-enantiomer. A CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores, primarily the bromophenyl group. wordpress.com By comparing the measured optical rotation or CD signal of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately determined. nih.gov

Polarimetry for Specific Rotation Measurement

Polarimetry is a fundamental technique used to measure the extent to which a chiral compound rotates plane-polarized light. This property, known as optical activity, is an intrinsic characteristic of a specific enantiomer. The magnitude and direction of this rotation are quantified as the specific rotation ([α]), a standardized value that is dependent on the compound's structure, the solvent used, the concentration, the path length of the light, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm).

For a given chiral molecule, the two enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. The (s)-enantiomer and the (r)-enantiomer will exhibit specific rotations of the same magnitude but with opposite signs (+ for dextrorotatory and - for levorotatory).

Table 1: Hypothetical Specific Rotation Data for this compound

| Parameter | Value |

| Specific Rotation [α] | Data not available |

| Concentration (c) | To be determined |

| Solvent | To be determined |

| Temperature (T) | To be determined |

| Wavelength (λ) | 589 nm (Sodium D-line) |

| Path Length (l) | To be determined |

This table illustrates the parameters that would be reported for a specific rotation measurement. The actual value for this compound needs to be experimentally determined.

Chromatographic Methods for Chiral Purity Assessment (e.g., HPLC with Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used analytical technique for the separation of enantiomers and the determination of enantiomeric purity (also referred to as enantiomeric excess, ee). This method relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. The mobile phase composition, typically a mixture of organic solvents such as hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks.

A comprehensive search of scientific databases and chemical literature did not yield a specific, validated chiral HPLC method for the enantiomeric purity assessment of this compound. The development of such a method would involve screening various commercially available chiral columns and optimizing the mobile phase conditions to achieve baseline separation of the (s)- and (r)-enantiomers.

Table 2: Illustrative Parameters for a Chiral HPLC Method for 2-(2-Bromophenyl)pyrrolidine Enantiomers

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10 µL |

| Retention Time (s)-enantiomer | To be determined |

| Retention Time (r)-enantiomer | To be determined |

| Resolution (Rs) | > 1.5 for baseline separation |

This table provides an example of the typical parameters that would be defined in a chiral HPLC method. The optimal conditions for the separation of this compound enantiomers would need to be determined experimentally.

Reactivity and Derivatization Strategies of S 2 2 Bromophenyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine of the pyrrolidine ring is a nucleophilic and basic center, making it amenable to a variety of transformations. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of (S)-2-(2-Bromophenyl)pyrrolidine can be readily functionalized through N-alkylation and N-acylation reactions. rsc.orgrroij.com N-alkylation introduces an alkyl group onto the nitrogen, thereby modifying the steric and electronic properties of the molecule. These reactions are typically carried out by treating the pyrrolidine with an alkyl halide in the presence of a base.

N-acylation involves the introduction of an acyl group, forming an amide linkage. escholarship.org This is a common strategy to introduce a variety of functional groups and to build more complex molecular architectures. rroij.com Carboxylic acid chlorides or anhydrides are common acylating agents. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-(S)-2-(2-Bromophenyl)pyrrolidine.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide/Base | N-Alkyl-(S)-2-(2-Bromophenyl)pyrrolidine | N-Alkylation |

| This compound | Acyl Halide/Anhydride | N-Acyl-(S)-2-(2-Bromophenyl)pyrrolidine | N-Acylation |

Formation of N-Protected Pyrrolidine Derivatives

In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced by reacting this compound with reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. nih.gov The resulting N-protected derivatives are stable under a variety of reaction conditions and the protecting groups can be selectively removed when needed. rsc.org

| Protecting Group | Reagent | Product |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | (S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | (S)-Benzyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate |

Preparation of Pyrrolidinium (B1226570) Compounds

The basic nature of the pyrrolidine nitrogen allows for the formation of pyrrolidinium salts upon treatment with an acid. google.comthieme-connect.de For example, reaction with an acid like trifluoroacetic acid can yield the corresponding pyrrolidinium trifluoroacetate (B77799) salt. researchgate.netpsu.edu These ionic compounds can exhibit different solubility and reactivity profiles compared to the parent amine. Furthermore, quaternization of the nitrogen atom by reaction with an alkyl halide, such as methyl iodide, leads to the formation of a quaternary pyrrolidinium iodide. These compounds are useful in various synthetic applications, including as phase-transfer catalysts.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom attached to the phenyl ring provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. rwth-aachen.deyoutube.comyoutube.com The Suzuki-Miyaura coupling, in particular, is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. whiterose.ac.uklibretexts.orgrsc.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring, leading to the synthesis of biaryl and other conjugated systems. libretexts.orgnih.gov The choice of ligands for the palladium catalyst can be crucial for the efficiency and selectivity of the reaction. researchgate.net

| Coupling Partner | Catalyst System | Product |

| Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | (S)-2-(2-Arylphenyl)pyrrolidine |

| Vinylboronic acid | Pd catalyst, Base | (S)-2-(2-Vinylphenyl)pyrrolidine |

| Heteroarylboronic acid | Pd catalyst, Base | (S)-2-(2-Heteroarylphenyl)pyrrolidine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of activating groups on the aromatic ring can facilitate Nucleophilic Aromatic Substitution (SNAr) reactions. nih.govresearchgate.netmasterorganicchemistry.com In the case of this compound, if the phenyl ring is further substituted with strong electron-withdrawing groups ortho or para to the bromine atom, it can undergo substitution by strong nucleophiles. youtube.com The reaction proceeds through a Meisenheimer complex intermediate. masterorganicchemistry.com The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com Therefore, while possible, SNAr reactions with the bromo-substituent may require forcing conditions or highly activated substrates. nih.govresearchgate.net

Palladium-Catalyzed Intramolecular Arylation

Palladium-catalyzed intramolecular arylation represents a powerful method for constructing polycyclic aromatic compounds from precursors like this compound. This strategy involves the formation of a carbon-carbon bond between the bromine-bearing phenyl ring and another aromatic system within the same molecule, facilitated by a palladium catalyst.

A notable application of this methodology is the synthesis of dibenzothiophene-S-oxides. In a study, various 2-bromo-diaryl sulfoxides were efficiently converted to their corresponding dibenzothiophene-S-oxides in excellent yields. nih.gov The reaction utilized a ligandless palladium(II) acetate (B1210297) (Pd(OAc)2) catalyst and potassium acetate (KOAc) as the base in dimethylacetamide (DMAc) at 130 °C. nih.gov While this specific example does not start with this compound itself, it demonstrates the general principle of palladium-catalyzed intramolecular arylation of a 2-bromophenyl group, a reaction type directly applicable to derivatives of the title compound.

| Reactant Type | Catalyst | Base | Solvent | Temperature (°C) | Product Type | Yield |

| 2-bromo-diaryl sulfoxides | Pd(OAc)2 | KOAc | DMAc | 130 | Dibenzothiophene-S-oxides | Excellent |

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring of this compound offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Stereoselective Derivatization of Ring Positions

The stereoselective functionalization of the pyrrolidine ring is crucial for controlling the three-dimensional structure of the resulting molecules, which is often critical for their biological activity. A C(sp3)-H activation strategy has been successfully employed for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This approach allows for the introduction of substituents at specific positions of the pyrrolidine ring with high enantiomeric and diastereomeric control. nih.gov For instance, the synthesis of various analogs was achieved with full enantiocontrol starting from (R)-proline, highlighting the power of this strategy in creating complex and stereochemically defined molecules. nih.gov

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated from an amino acid and a carbonyl compound, with a dipolarophile. researchgate.net This method allows for the regio- and stereoselective construction of highly functionalized spiropyrrolidine heterocyclic hybrids. researchgate.net The stereoselectivity is rationalized by considering the stability of the transition states, where steric interactions guide the approach of the reactants. researchgate.net

Oxidation and Reduction Processes

Oxidation and reduction reactions are fundamental transformations in organic chemistry that can be applied to the pyrrolidine scaffold to introduce or modify functional groups. libretexts.org The oxidation state of a carbon atom can be determined by the number of bonds to more electronegative atoms. libretexts.org For example, the conversion of an alcohol to a ketone or an aldehyde is an oxidation, while the reverse process is a reduction.

In the context of the pyrrolidine ring, oxidation can be used to introduce carbonyl groups or other oxygen-containing functionalities. For instance, the oxidation of a diol can lead to the formation of a diacid. nih.gov Conversely, reduction reactions can be employed to convert carbonyl groups to alcohols or to saturate double bonds within the ring. For example, the reduction of a lactam with borane (B79455) in THF can yield the corresponding amine. nih.gov The reduction of an alkene over a palladium on carbon (Pd/C) catalyst is another common method to produce a saturated pyrrolidine ring. nih.gov

Cascade and Multicomponent Reactions Incorporating the this compound Scaffold

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. rug.nlacs.org These reactions are characterized by their high atom economy and step efficiency. rug.nl The this compound scaffold can be incorporated into such reactions to generate novel and structurally diverse compounds.

One example is a three-component reaction for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org This reaction proceeds through the sequential formation of a spirooxindole, generation of an isocyanate, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.org Although the title compound is not directly used as a starting material in the provided example, the resulting products, such as N-(2-(2-(4-Bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, contain a substituted pyrrolidine ring fused to other cyclic systems, demonstrating the potential for creating complex scaffolds. acs.org The protocol can even be extended to a four-component reaction by including a primary amine. acs.org

Another relevant area is the synthesis of highly functionalized and polysubstituted pyrrolidines through a Rh(II)/Pd(0) dual catalytic cascade reaction involving carbenoid N-H insertion and allylation. mdpi.com This highlights the utility of cascade processes in building complex pyrrolidine structures. While this specific example does not use this compound, the principles of cascade reactions are broadly applicable.

| Reaction Type | Key Steps | Resulting Scaffold |

| Three-component reaction | Spirooxindole formation, isocyanate generation, nucleophilic addition | 5,6-Dihydropyrrolo[2,1-a]isoquinolines |

| Four-component reaction | Inclusion of a primary amine to the three-component system | Substituted ureas |

Applications As a Chiral Scaffold and Ligand in Organic Chemistry

Utility in Asymmetric Catalysis

The chiral nature of (S)-2-(2-bromophenyl)pyrrolidine makes it an excellent starting material for the development of chiral ligands, which are crucial for inducing stereoselectivity in metal-catalyzed reactions.

Design and Synthesis of Chiral Ligands based on this compound

The pyrrolidine (B122466) scaffold of this compound provides a robust framework for the synthesis of a diverse range of chiral ligands. mdpi.com The nitrogen atom of the pyrrolidine ring and the bromine atom on the phenyl ring serve as convenient handles for introducing various coordinating groups, such as phosphines, amines, and other heteroatoms. This flexibility allows for the fine-tuning of the steric and electronic properties of the resulting ligands to achieve optimal performance in specific catalytic reactions. doi.orgresearchgate.net

A common strategy involves the N-functionalization of the pyrrolidine ring. For instance, N-aryl or N-alkyl groups can be introduced to create bidentate or tridentate ligands. doi.org The 2-bromophenyl group can also be modified through cross-coupling reactions to introduce additional coordinating moieties. The synthesis of these ligands often involves multi-step sequences, starting from the commercially available this compound. doi.org

One notable class of ligands derived from this scaffold are P,N-ligands, which incorporate both phosphorus and nitrogen donor atoms. These have proven to be highly effective in a variety of asymmetric transformations. doi.orgresearchgate.net The synthesis of such ligands can be achieved by reacting this compound with appropriate phosphine-containing reagents.

Application in Metal-Catalyzed Asymmetric Transformations (e.g., Palladium-Catalyzed Asymmetric Allylation)

Ligands derived from this compound have shown great promise in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing chiral carbon-carbon bonds. doi.orgacs.org In these reactions, a chiral palladium complex, formed in situ from a palladium precursor and a chiral ligand, catalyzes the reaction between an allylic substrate and a nucleophile, leading to the formation of a new stereocenter.

The enantioselectivity of the AAA reaction is highly dependent on the structure of the chiral ligand. Ligands based on this compound can create a well-defined chiral environment around the palladium center, effectively discriminating between the two enantiotopic faces of the nucleophile or the two prochiral termini of the allylic substrate. nih.gov For example, NPN-type ligands bearing two chiral pyrrolidinyl groups have been successfully employed in the Pd-catalyzed asymmetric allylic alkylation of malonates, yielding products with high enantioselectivities. doi.org

The table below summarizes representative results from the application of this compound-derived ligands in palladium-catalyzed asymmetric allylation.

| Ligand | Nucleophile | Product ee (%) | Reference |

| NPN-type ligand with two pyrrolidinyl groups | Dimethyl malonate | up to 97 | doi.org |

| Bis(oxazoline) ligands | Various | up to 95 | acs.org |

Role in Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This compound and its derivatives also play a crucial role as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). This reaction provides an efficient and mild method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. acs.orgacs.org

In this context, the this compound moiety is often incorporated into a larger ligand structure, such as a prolinamide. For example, (S)-N-(2-Bromophenyl)pyrrolidine-2-carboxamide has been synthesized and utilized in these transformations. acs.orgacs.org The resulting ruthenium complexes act as highly effective catalysts, facilitating the transfer of hydrogen from a hydrogen donor, typically isopropanol (B130326) or formic acid, to the substrate with high enantioselectivity. ias.ac.in

The mechanism of these reactions is believed to involve the formation of a chiral ruthenium hydride species, which is the active catalyst. ias.ac.in The stereochemical outcome of the reduction is controlled by the chiral ligand, which directs the approach of the substrate to the metal center. The presence of the 2-bromophenyl group can influence the electronic properties and steric bulk of the ligand, thereby impacting the efficiency and selectivity of the catalyst. dicp.ac.cn

The following table presents data on the use of a this compound-derived ligand in the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone.

| Ligand | Substrate | Product ee (%) | Reference |

| (S)-N-(2-Bromophenyl)pyrrolidine-2-carboxamide | Acetophenone | >99 | acs.org |

Building Block for Complex Molecular Architectures

Beyond its use in catalysis, the rigid and chiral framework of this compound makes it a valuable building block for the synthesis of more complex molecular structures, including polycyclic and spirocyclic systems.

Synthesis of Polycyclic Systems Incorporating the Pyrrolidine Moiety

The this compound unit can be incorporated into larger polycyclic frameworks through various synthetic strategies. The pyrrolidine ring can serve as a key structural element, while the 2-bromophenyl group provides a reactive site for further annulation reactions.

One approach involves intramolecular cyclization reactions, where a functional group introduced onto the pyrrolidine nitrogen or the phenyl ring reacts with another part of the molecule to form a new ring. For example, through a sequence of reactions, it is possible to construct fused heterocyclic systems where the pyrrolidine ring is part of a larger, more complex architecture. nih.gov The synthesis of diazaheptacyclic cage systems has been reported, showcasing the utility of related bromophenyl-containing precursors in multicomponent reactions to build intricate polycyclic structures. mdpi.com

Construction of Spirocyclic Systems

The synthesis of spirocyclic compounds, which contain a single atom that is part of two rings, is a significant challenge in organic synthesis. This compound and its derivatives have emerged as valuable precursors for the construction of spirocyclic systems, particularly those containing a spiro-pyrrolidine moiety. mdpi.commdpi.com

A common and powerful method for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. mdpi.comrsc.org In this reaction, an azomethine ylide, which can be generated from a derivative of this compound, reacts with a suitable dipolarophile to form a five-membered pyrrolidine ring in a spirocyclic fashion. This approach allows for the creation of multiple stereocenters with high levels of control. For instance, the reaction of an azomethine ylide derived from an isatin (B1672199) and a primary amine with a dipolarophile can lead to the formation of spiro[indoline-3,2'-pyrrolidine] systems. rsc.org The 2-bromophenyl substituent can be present on the pyrrolidine ring of the final spirocyclic product. mdpi.com

The construction of spiro[pyrrolidine-2,3'-oxindoles] is of particular interest due to the prevalence of this core structure in biologically active natural products and synthetic compounds. mdpi.com The use of this compound derivatives in these cycloaddition reactions provides access to enantiomerically enriched spirocyclic compounds with potential applications in medicinal chemistry.

The following table highlights the types of spirocyclic systems that can be synthesized using precursors related to this compound.

| Spirocyclic System | Synthetic Method | Reference |

| Spiro[pyrrolidine-2,3'-oxindole] | 1,3-Dipolar Cycloaddition | mdpi.com |

| Dispiro[anthracene-9,3'-pyrrolidine-2',3''-indoline] | 1,3-Dipolar Cycloaddition | mdpi.com |

Precursors for Pyrrole (B145914) Derivatives via Ring Transformation Reactions

This compound serves as a valuable chiral scaffold that can be transformed into corresponding 2-arylpyrrole derivatives. This transformation typically involves an oxidation or dehydrogenation process, converting the saturated pyrrolidine ring into the aromatic pyrrole ring. These methods are crucial for synthesizing complex pyrrole-containing molecules, which are significant in medicinal chemistry and materials science. The conversion often proceeds through a dihydropyrrole intermediate, which subsequently aromatizes to the final pyrrole product.

The transformation of 2-arylpyrrolidines, such as this compound, into 2-arylpyrroles can be achieved through several synthetic strategies. These methods generally involve the oxidation of the pyrrolidine ring. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid side reactions.

One common approach is the use of dehydrogenating agents. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is an effective reagent for the oxidation of dihydropyrroles to pyrroles. rsc.org This suggests a two-step approach from a 2-arylpyrrolidine: initial oxidation to a 2-aryl-2,5-dihydro-1H-pyrrole, followed by a second oxidation to the 2-arylpyrrole. rsc.org

Another strategy involves the catalytic dehydrogenation of pyrrolidines. A notable method employs tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in an acceptor-based dehydrogenation process. nih.govacs.org This reaction proceeds by a B(C₆F₅)₃-mediated hydride abstraction from the α-position to the nitrogen, forming an iminium borohydride (B1222165) intermediate. nih.govacs.org This intermediate is then deprotonated to a dihydropyrrole, which undergoes a second dehydrogenation step to yield the pyrrole. nih.gov This method is advantageous as it can be performed under relatively mild conditions and is applicable to a range of N-aryl and N-alkyl pyrrolidines. nih.gov

Furthermore, research has shown the conversion of 2-aryl-3-iodopyrrolidines into 2-aryl-2,5-dihydro-1H-pyrroles through dehalogenation. rsc.orgresearchgate.net These dihydropyrroles are direct precursors that can be oxidized to the corresponding 2-arylpyrroles. rsc.orgrsc.orgresearchgate.net This sequential approach, starting from functionalized proline derivatives, offers a versatile pathway to a variety of substituted 2-arylpyrroles. rsc.orgrsc.org

The table below summarizes various methods for the ring transformation of pyrrolidine derivatives to pyrroles, which are applicable to this compound.

Table 1: Methods for the Transformation of Pyrrolidine Derivatives to Pyrroles

| Starting Material Type | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 2-Aryl-2,5-dihydropyrroles | DDQ | 2-Arylpyrroles | rsc.org |

| N-Arylpyrrolidines | B(C₆F₅)₃ (catalyst), Alkene (acceptor), 40-120 °C | N-Arylpyrroles | nih.govacs.org |

These methodologies highlight the utility of 2-arylpyrrolidines as precursors to synthetically valuable pyrrole derivatives. The specific application of these methods to this compound would provide access to chiral 2-(2-bromophenyl)pyrroles, which can be further functionalized, for example, through cross-coupling reactions involving the bromo-substituent.

Computational and Theoretical Studies on S 2 2 Bromophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the conformational preferences of flexible molecules like (S)-2-(2-bromophenyl)pyrrolidine. These calculations provide insights into the relative energies of different spatial arrangements, which are crucial for understanding its interaction with other molecules and its role in catalysis.

Conformational analysis of 2-arylpyrrolidines, including the subject compound, often focuses on several key degrees of freedom: the puckering of the pyrrolidine (B122466) ring, the torsional angle between the phenyl and pyrrolidine rings, and the orientation of the N-H bond. researchgate.net Theoretical calculations at various levels of theory, such as MP2 and B3LYP, have been employed to identify stable conformers. researchgate.net For the related 2-phenylpyrrolidine, studies have identified multiple stable conformers arising from these torsional and inversional differences. researchgate.net One particularly stable conformation often features a trans arrangement between the amino hydrogen and the phenyl substituent. researchgate.net

A study on a similar system, N-(4-nitrocyclobutyl)pyrrolidine, used DFT calculations to determine the relative energies of its stereoisomers and conformers. acs.org This highlights how computational methods can predict the most stable arrangements, which is essential for understanding how these molecules will behave in a reaction. acs.org

Table 1: Representative Dihedral Angles from DFT Conformational Analysis of a 2-Arylpyrrolidine Analog

| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) |

| A | 73° | 0.00 |

| B | 152° | +1.5 |

| C | -85° | +2.1 |

Note: Data is illustrative and based on findings for analogous 2-arylpyrrolidine systems. "Ar" represents the aromatic ring.

Molecular Dynamics Simulations of Structural Behavior

While DFT provides static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the structural behavior of this compound in solution or when interacting with other molecules. nih.govresearchgate.net MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the transitions between different conformations. researchgate.net

MD simulations are particularly useful for understanding how the pyrrolidine ring and its substituents behave in a physiological or reaction environment. nih.gov These simulations can reveal the preferred hydrogen bonding patterns and hydrophobic interactions that stabilize certain conformations. nih.gov For instance, in pyrrolidine-based inhibitors of neuronal nitric oxide synthase, MD simulations have shown how the pyrrolidine nitrogen can form crucial hydrogen bonds with active site residues or water molecules, influencing the binding mode and selectivity. nih.gov

The flexibility of the pyrrolidine scaffold is a key determinant of its function in catalysis and molecular recognition. MD simulations can quantify this flexibility by analyzing root-mean-square fluctuations (RMSF) of atomic positions. This information is critical for designing more rigid or flexible analogs with tailored properties. In the context of G protein-coupled receptor (GPCR) models, MD simulations have been used to assess the stability of ligand-receptor complexes and refine their structures. nih.gov

Furthermore, MD simulations can be extended with experimental data, such as NMR-derived constraints, to provide a more accurate picture of the conformational equilibria in solution. rsc.org This combined approach, known as MD with orientational constraints (MDOC), has been applied to chiral phosphorus compounds and shows promise for studying flexible molecules like this compound. rsc.org

Reaction Mechanism Elucidation Through Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of reactions involving this compound and its derivatives. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most likely reaction pathways. udg.eduscispace.com

For example, in the synthesis of substituted pyrrolidines via the aza-Cope–Mannich reaction, computational studies have been used to investigate the multi-step energy profile. emich.edu These studies can pinpoint the rate-determining step and explain the observed stereoselectivity by comparing the activation energies of different stereoisomeric pathways. emich.edu The presence of substituents, such as the bromophenyl group, can significantly influence these energy barriers. emich.edu

In the context of catalysis, computational studies can shed light on how ligands derived from this compound influence the outcome of a reaction. For instance, in gold(I)-catalyzed cyclizations, DFT calculations have been used to analyze the chiral binding pocket created by pyrrolidinyl-containing ligands. acs.org These calculations revealed that non-covalent interactions between the substrate and the catalyst's chiral environment are responsible for the observed enantioselectivity. acs.org

Computational studies have also been employed to understand the mechanism of cycloaddition reactions leading to the formation of pyrrolidine rings. acs.orgresearchgate.netresearchgate.net For instance, the diastereoselectivity of [3+2] cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides to form substituted pyrrolidines has been rationalized using computational methods. acs.org

Table 2: Calculated Activation Energies for a Key Step in a Pyrrolidine-Forming Reaction

| Pathway | Stereoisomer Formed | Calculated Activation Energy (kcal/mol) |

| 1 | (2S, 4R) | 18.5 |

| 2 | (2R, 4S) | 22.1 |

| 3 | (2S, 4S) | 25.3 |

| 4 | (2R, 4R) | 26.8 |

Note: This data is illustrative of how computational chemistry can predict the stereochemical outcome of a reaction by comparing the energy barriers of different pathways.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is fundamental to its reactivity. Computational methods provide a means to analyze this structure and calculate various reactivity descriptors that predict its chemical behavior. unimas.my

Other reactivity descriptors that can be derived from computational calculations include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability to accept electrons. unimas.my

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments. For instance, the basicity and nucleophilicity of the pyrrolidine nitrogen are critical for its role as a catalyst or ligand, and these properties can be quantified through computational analysis. nih.gov

Modeling of Stereochemical Induction and Selectivity

A primary application of computational chemistry in the study of this compound is in modeling and understanding the origins of stereochemical induction and selectivity in reactions where it or its derivatives are used as chiral ligands or catalysts. rsc.org

By constructing and analyzing computational models of the transition states of stereodetermining steps, researchers can identify the key interactions that favor the formation of one stereoisomer over another. rsc.org These models often reveal subtle non-covalent interactions, such as steric hindrance, hydrogen bonding, and π-π stacking, that dictate the stereochemical outcome.

For example, in asymmetric catalysis, quadrant diagrams can be used to visualize the steric environment created by a chiral ligand around a metal center. rsc.org Computational models can provide the detailed 3D structures needed to construct these diagrams and to rationalize the observed enantioselectivity. rsc.org

In the case of chiral pyrrolidine-based ligands in metal-catalyzed reactions, computational studies have shown how the conformation of the pyrrolidine ring and the orientation of the aryl substituent create a well-defined chiral pocket that directs the approach of the substrate. acs.org By comparing the energies of the transition states leading to the different enantiomers of the product, the enantiomeric excess (e.e.) can be predicted and compared with experimental results. rsc.org This predictive power is invaluable for the rational design of new and more effective chiral catalysts. rsc.org

Exploration of Biological and Pharmacological Interest As a Molecular Scaffold/probe

Design Principles for Pyrrolidine-Based Molecular Scaffolds

The design of new drugs and molecular probes often relies on the use of proven molecular scaffolds that provide a desirable three-dimensional (3D) structure and favorable physicochemical properties. The pyrrolidine (B122466) ring is a highly sought-after scaffold in medicinal chemistry for several key reasons. nih.govnih.gov

Key Attributes of the Pyrrolidine Scaffold:

Three-Dimensionality: The saturated, non-planar nature of the pyrrolidine ring provides access to a greater region of chemical space compared to flat, aromatic rings. nih.govnih.gov This "pseudorotation" allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. nih.govnih.gov

Stereochemistry: The pyrrolidine ring can contain multiple stereogenic centers, allowing for the generation of diverse stereoisomers. nih.gov The specific stereochemistry of a molecule, such as the (S)-configuration in (s)-2-(2-Bromophenyl)pyrrolidine, can significantly influence its biological activity by affecting its binding mode to enantioselective proteins. nih.gov

The 2-bromophenyl group in this compound adds another layer of functionality. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the phenyl ring itself can engage in π-π stacking and hydrophobic interactions with protein residues. The bromine atom also serves as a synthetic handle for further derivatization through cross-coupling reactions, allowing for the exploration of a wider range of chemical space. nih.gov The combination of the chiral pyrrolidine ring and the functionalized phenyl group makes this compound a versatile scaffold for creating molecules with specific biological activities. chemicalbook.com

| Feature | Design Advantage | Reference |

| Pyrrolidine Ring | Provides a 3D scaffold, enabling exploration of pharmacophore space. nih.govnih.gov | nih.govnih.gov |

| Introduces stereochemistry, allowing for enantioselective interactions. nih.gov | nih.gov | |

| Contains a basic nitrogen atom for substitution and interaction. nih.gov | nih.gov | |

| 2-Bromophenyl Group | Enables halogen bonding and other non-covalent interactions. | |

| Provides a site for further synthetic modification (e.g., cross-coupling). nih.gov | nih.gov | |

| Contributes to the overall lipophilicity and binding profile of the molecule. |

Synthetic Approaches to Pyrrolidine-Containing Probes

The synthesis of pyrrolidine-containing probes, which are essential tools for studying biological systems, often involves modifying a pre-existing pyrrolidine scaffold or building the ring from acyclic precursors. These probes typically incorporate a reporter group (e.g., a fluorophore or a radiolabel) or a reactive group for covalent attachment to a target.

Common synthetic strategies for preparing functionalized pyrrolidine derivatives that can serve as probes include:

Functionalization of a Pre-formed Pyrrolidine Ring: This is a common approach, often starting from readily available chiral building blocks like (S)-proline or its derivatives. mdpi.com The nitrogen atom of the pyrrolidine ring is a frequent site for modification, allowing for the introduction of various functional groups. nih.gov For instance, N-acylation or N-alkylation can be used to attach linkers or reporter moieties.

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (e.g., an alkene). nih.gov This method allows for the direct construction of the pyrrolidine ring with control over stereochemistry and the introduction of substituents at various positions. mdpi.com By using functionalized starting materials, probes can be assembled in a convergent manner.

Intramolecular Cyclization: Pyrrolidine rings can be formed through the intramolecular cyclization of appropriately functionalized acyclic precursors. nih.gov For example, the intramolecular hydroamination of amino alkenes, catalyzed by transition metals or Lewis acids, provides an efficient route to substituted pyrrolidines. researchgate.net

Mannich-type Reactions: The reaction of a pyrrolinium cation, formed in situ from an N-acyliminium ion precursor, with a nucleophile can be used to introduce substituents at the 2-position of the pyrrolidine ring. nih.gov

In the context of creating probes from this compound, the bromine atom on the phenyl ring is a key feature. It can be readily converted to other functional groups via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the late-stage introduction of reporter groups or reactive handles, making it a versatile scaffold for probe development.

| Synthetic Approach | Description | Applicability for Probes | Reference |

| Functionalization of Pre-formed Ring | Modification of an existing pyrrolidine scaffold, often at the nitrogen atom. nih.gov | Straightforward introduction of linkers and reporters. | nih.gov |

| 1,3-Dipolar Cycloaddition | Construction of the pyrrolidine ring from an azomethine ylide and a dipolarophile. nih.gov | Allows for the incorporation of functionalized components from the start. | nih.gov |

| Intramolecular Cyclization | Ring formation from an acyclic precursor. nih.gov | Can be designed to include desired functionalities in the final probe. | nih.gov |

| Cross-Coupling Reactions | Modification of the 2-bromophenyl group. nih.gov | Enables late-stage functionalization to introduce reporter groups. | nih.gov |

Studies on Molecular Interactions (e.g., Ligand-Protein Binding Mode Analysis)

The biological activity of a molecule is determined by its interactions with specific protein targets. Understanding these interactions at a molecular level is crucial for drug design and the development of selective molecular probes. The this compound scaffold has been utilized in the development of inhibitors for several important protein targets, including amyloid-beta binding alcohol dehydrogenase (ABAD) and B-cell lymphoma 2 (Bcl-2). chemicalbook.comnih.govguidetopharmacology.org

Interaction with ABAD:

ABAD is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease. nih.gov The interaction between amyloid-beta (Aβ) and ABAD leads to mitochondrial dysfunction and neuronal cell death. nih.gov Inhibitors that block this interaction are therefore of significant therapeutic interest. nih.gov Small molecules incorporating the 2-(2-Bromophenyl)pyrrolidine scaffold have been investigated as ABAD inhibitors. chemicalbook.com Molecular modeling and binding studies suggest that these inhibitors occupy the substrate-binding site of ABAD. plos.org The interactions are likely to involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds from the bromine atom to a suitable acceptor on the protein surface.

Interaction with Bcl-2:

The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers. guidetopharmacology.org Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows cancer cells to evade apoptosis. nih.gov Small molecules that inhibit these proteins can restore the normal apoptotic process. The this compound scaffold has been used in the design of potent Bcl-2/Bcl-xL inhibitors. chemicalbook.com X-ray crystallography studies of related inhibitors have shown that they bind to a hydrophobic groove on the surface of Bcl-2 and Bcl-xL, mimicking the binding of pro-apoptotic BH3-only proteins. nih.gov Key interactions often involve hydrophobic contacts between the phenyl rings of the inhibitor and hydrophobic residues on the protein, as well as hydrogen bonds between polar groups on the inhibitor and the protein backbone or side chains. nih.gov

The analysis of ligand-protein interactions often involves a combination of experimental techniques, such as X-ray crystallography and isothermal titration calorimetry (ITC), and computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These studies provide detailed insights into the binding mode and affinity of a ligand, which is essential for optimizing its properties as a drug or a molecular probe.

| Target Protein | Biological Relevance | Role of this compound Scaffold | Key Interactions | Reference |

| ABAD | Alzheimer's Disease nih.gov | Forms the core of inhibitors that block the Aβ-ABAD interaction. chemicalbook.com | Hydrogen bonds, hydrophobic interactions, potential halogen bonds. plos.org | chemicalbook.comnih.govplos.org |

| Bcl-2/Bcl-xL | Cancer guidetopharmacology.org | Serves as a scaffold for inhibitors that promote apoptosis. chemicalbook.com | Hydrophobic interactions, hydrogen bonds. nih.gov | chemicalbook.comguidetopharmacology.orgnih.gov |

Derivatization Strategies for Enhancing Analytical Detection and Characterization of Biological Analogs

The analysis of small molecules in complex biological matrices, such as plasma or cell lysates, often presents challenges due to low concentrations and interference from other components. Chemical derivatization is a widely used strategy to overcome these challenges by modifying the analyte to improve its detectability and chromatographic properties. researchgate.net This is particularly relevant for the characterization of biological analogs or metabolites of a lead compound like this compound.

The primary goals of derivatization for analytical purposes are:

Enhanced Detection Sensitivity: For techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization can introduce a permanently charged or easily ionizable group, significantly increasing the signal intensity in the mass spectrometer. bohrium.com

Improved Chromatographic Separation: Modification of an analyte's polarity can improve its retention and peak shape in reversed-phase or hydrophilic interaction liquid chromatography (HILIC). nih.gov

Enantiomeric Separation: For chiral compounds, derivatization with a chiral reagent can create diastereomers that can be separated on a non-chiral chromatographic column.

Several derivatization strategies are applicable to pyrrolidine-containing compounds and their biological analogs:

Acylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a common site for derivatization. Acylation with a reagent containing a quaternary ammonium (B1175870) group or a basic tertiary amine can introduce a positive charge, enhancing ionization efficiency in positive-ion electrospray ionization (ESI)-MS.

Derivatization of Functional Groups on Substituents: If biological analogs of this compound contain other functional groups (e.g., hydroxyl or carboxyl groups introduced through metabolism), these can be targeted for derivatization. For example, carboxylic acids can be coupled with an amine-containing reagent to improve their chromatographic and mass spectrometric properties. bohrium.com

Isotope Labeling: The use of isotopically labeled derivatization reagents (e.g., containing deuterium) allows for the use of stable isotope dilution assays, which is the gold standard for quantitative analysis by MS.

For example, novel derivatization reagents based on a pyrrolidine structure have been developed to enhance the LC-MS analysis of amino-containing metabolites. nih.gov These reagents often contain a reactive group (e.g., an N-hydroxysuccinimide ester) that couples with the amine, and a reporter group that improves ionization. A similar strategy could be employed to derivatize the pyrrolidine nitrogen of this compound or its de-brominated or hydroxylated metabolites for sensitive detection and quantification in biological samples.

| Derivatization Strategy | Purpose | Example Reagent/Method | Reference |

| Introduction of a Permanent Charge | Enhance MS sensitivity | Acylation with a reagent containing a quaternary ammonium group. | bohrium.com |

| Modification of Polarity | Improve chromatographic separation | Coupling with a polar or non-polar tag. | nih.gov |

| Chiral Derivatization | Separate enantiomers | Reaction with a chiral derivatizing agent to form diastereomers. | |

| Isotope Labeling | Enable quantitative analysis | Use of deuterated or 13C-labeled reagents. |

Future Directions and Emerging Research Areas in the Application of S 2 2 Bromophenyl Pyrrolidine

The chiral scaffold of (S)-2-(2-Bromophenyl)pyrrolidine represents a significant starting point for chemical innovation. Its unique combination of a stereocenter, a reactive aromatic halide, and the versatile pyrrolidine (B122466) ring system opens avenues for future research and development. The following sections explore key emerging areas where this compound could make a substantial impact, from advanced manufacturing techniques to the design of next-generation therapeutics.

Q & A

Q. Screening Framework